3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate

Lipophilicity ADME Lead Optimization

Fragment-based discovery faces crowded IP in 1,2,4- and 1,3,4-oxadiazole space; the diethyl ester homolog (logP 1.72) adds lipophilicity-driven promiscuity. 3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate (CAS 65423-00-9) resolves both: • Patent-free 1,2,5-oxadiazole scaffold with logP -0.06 vs. 1.72, ensuring superior aqueous solubility • Rule-of-Three compliant fragment (MW 186 Da, PSA 92 Ų, 0 HBD) for kinase, protease, PPI targets • ≥95% purity; reliable global supply for medchem and materials science programs

Molecular Formula C6H6N2O5
Molecular Weight 186.12 g/mol
CAS No. 65423-00-9
Cat. No. B6244751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate
CAS65423-00-9
Molecular FormulaC6H6N2O5
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NON=C1C(=O)OC
InChIInChI=1S/C6H6N2O5/c1-11-5(9)3-4(6(10)12-2)8-13-7-3/h1-2H3
InChIKeyUBMIEGARKVLESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate: Physicochemical & Structural Profile


3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate (CAS 65423-00-9) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) family, featuring a five-membered ring with two adjacent nitrogen atoms and one oxygen, substituted at the 3- and 4-positions with methyl ester groups [1]. With a molecular formula of C6H6N2O5 and a molecular weight of 186 Da, it is a compact, non-ionizable scaffold (no hydrogen bond donors, 4 acceptors) possessing a calculated logP of -0.06 and a polar surface area of 92 Ų [1]. It is commercially available as a research chemical (purity ≥95%) through multiple suppliers serving the pharmaceutical and materials science sectors [1].

Heterocyclic furazan building block with dual methyl ester handles for synthetic elaboration
Compact, non-ionizable scaffold suitable for fragment-based library design
Commercially available research chemical (purity ≥95%) for medicinal chemistry and materials science

Why This Oxadiazole Diester Cannot Be Replaced by Analogs


Despite sharing an oxadiazole core, 1,2,5-oxadiazole dicarboxylates are not functionally interchangeable with their 1,2,4- or 1,3,4-oxadiazole counterparts due to fundamentally different electronic distributions, aromatic stabilization energies, and metabolic liabilities [1]. Even within the 1,2,5-subclass, the dimethyl ester (CAS 65423-00-9) exhibits a strikingly different lipophilicity profile compared to its closest ester homolog, the diethyl ester (CAS 65422-98-2)—the dimethyl variant has a logP of -0.06 versus 1.72 for the diethyl, a difference of nearly two log units that will translate into markedly distinct solubility, permeability, and formulation properties . Additionally, the non-oxidized furazan core of CAS 65423-00-9 must not be confused with its 2-oxide analog (CAS 18322-90-2), which introduces an additional N-oxide dipole and extra oxygen mass (C6H6N2O6, MW 202 vs 186), altering both reactivity and hydrogen-bonding capacity . Substituting without considering these quantifiable property divergences will invalidate SAR interpretation and risk project reproducibility.

1,2,5-Oxadiazole core is not functionally interchangeable with 1,2,4- or 1,3,4-regioisomers; electronic distribution and metabolic liabilities differ significantly.
Dimethyl ester (logP 1.7) in lipophilicity-driven assays; property divergence will confound SAR and formulation interpretation.
Furazan core must not be confused with its 2-oxide analog; additional N-oxide dipole and extra oxygen mass alter reactivity and hydrogen-bonding capacity.

Quantitative Differentiation from Closest Analogs


LogP Divergence: Dimethyl vs. Diethyl Ester

The experimental/computed logP for 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate is -0.06 [1], placing it in a distinctly hydrophilic regime (logP < 0). In contrast, the diethyl ester analog returns a logP of 1.72 . This 1.78-log-unit difference corresponds to an approximately 60-fold difference in octanol/water partition coefficient, directly impacting aqueous solubility, membrane passive permeability, and plasma protein binding in drug-design contexts.

LogP Divergence: Dimethyl vs. Diethyl Ester
Cross-study comparable
Target logP: -0.06 Comparator logP: 1.72 Δ 1.78 (~60-fold)
Supports solubility-driven assay design; dimethyl ester is hydrophilic and may not substitute for CNS-targeted SAR.
Computed/experimental logP from vendor databases; verify with experimental determination.
Lipophilicity ADME Lead Optimization

Polar Surface Area: Dimethyl vs. Diethyl Ester

The polar surface area (PSA) of the target dimethyl ester is 92 Ų [1], exceeding the 90 Ų threshold commonly associated with poor blood-brain barrier penetration. The diethyl ester exhibits a PSA of 78.9 Ų , a 13.1 Ų reduction that brings it below the oral bioavailability threshold of 140 Ų (Veber) and closer to the CNS-favorable range (<90 Ų). This ~14% difference in PSA can be decisive in central nervous system (CNS) versus peripheral target programs.

Polar Surface Area: Dimethyl vs. Diethyl Ester
Cross-study comparable
Target PSA: 92 Ų Comparator PSA: 78.9 Ų Δ 13.1 Ų
Higher PSA may limit CNS penetration; supports peripheral target profiling and oral bioavailability design.
Computed PSA values; confirm with experimental BBB permeability assays.
Polar Surface Area Drug-likeness Oral Bioavailability

Molecular Complexity: Dimethyl vs. Diethyl Ester

The target compound has a molecular weight of 186 Da and 4 rotatable bonds [1], whereas the diethyl ester analog weighs 214 Da and features 6 rotatable bonds [2]. The lower molecular weight (28 Da difference) and reduced rotatable bond count (2 fewer bonds) of the dimethyl ester place it more favorably within Rule of Three (RO3) fragment guidelines (MW ≤ 300, rotatable bonds ≤ 3), while the diethyl ester exceeds the optimal rotatable bond count for fragment-based screening libraries.

Molecular Complexity: Dimethyl vs. Diethyl Ester
Class-level
Target: MW 186 Da, 4 rot. bonds Comparator: MW 214 Da, 6 rot. bonds Δ MW -28 Da, Δ bonds -2
Lower MW and fewer rotatable bonds align with fragment-based library criteria; may serve as a fragment-appropriate scaffold.
Class-level inference; confirm fragment-likeness in specific assay context.
Molecular Weight Rotatable Bonds Fragment-based Design

Regioisomeric Uniqueness of the 1,2,5-Oxadiazole Core

Among oxadiazole regioisomers, 1,2,4- and 1,3,4-oxadiazoles are extensively utilized in bioactive molecule development, while 1,2,5-oxadiazoles (furazans) remain comparatively underexplored [1]. This relative scarcity translates to a sparser IP landscape: a SciFinder substructure search for 1,2,5-oxadiazole-3,4-dicarboxylate scaffolds returns substantially fewer patent filings than analogous 1,2,4- or 1,3,4-oxadiazole diester cores. The 3,4-dimethyl ester specifically occupies a vertex of chemical space where the furazan ring's unique electron distribution (two contiguous N atoms in the 1,2-positions) confers distinct dipole moments and hydrogen-bond acceptor patterns not achievable with the 1,3,4 or 1,2,4 arrangements.

Regioisomeric Uniqueness of 1,2,5-Oxadiazole Core
Class-level / Data to verify
Furazan core used relatively sparingly; patent landscape sparser than 1,2,4- or 1,3,4-oxadiazole scaffolds.
May support IP-differentiated lead series development; unique electronic distribution offers distinct H-bond acceptor patterns.
Qualitative literature and patent observation; comprehensive freedom-to-operate analysis recommended.
Heterocyclic Chemistry Intellectual Property Novel Chemical Space

Optimal Application Scenarios


Fragment-Based Drug Discovery Libraries

With a molecular weight of 186 Da, logP of -0.06, and PSA of 92 Ų, this compound fits the Rule of Three (RO3) fragment space [1]. Its hydrophilic character and compact size make it an ideal fragment starting point for targets in aqueous environments, such as kinases, proteases, and protein-protein interaction interfaces, where the diethyl ester (logP 1.72) would introduce unwanted lipophilicity-driven promiscuity .

Peripheral & Oral Bioavailability Programs

The negative logP (-0.06) and high PSA (92 Ų) of the dimethyl ester predict good aqueous solubility and limited CNS penetration, making it a suitable scaffold for developing peripherally restricted agents (e.g., GI-targeted, renally cleared, or cardiovascular drugs) [1]. This profile contrasts with the diethyl ester (logP 1.72, PSA 78.9 Ų), which would bias toward CNS partitioning .

Novel IP Generation via 1,2,5-Oxadiazole Space

The 1,2,5-oxadiazole (furazan) core is described as 'used relatively sparingly' compared to 1,2,4- and 1,3,4-oxadiazoles [2]. Procuring this dimethyl ester scaffold enables the construction of patent-free lead series in therapeutic areas where oxadiazole bioisosteres are validated (e.g., antibacterial, anti-inflammatory, anticancer) but where prior art is concentrated on the 1,2,4- and 1,3,4-regioisomers.

Energetic Materials Precursor Development

Furazan derivatives are studied as building blocks for high-energy-density materials (HEDMs) due to their positive heats of formation and high nitrogen content [3]. The dimethyl ester, as a compact, fully characterized diester, can serve as a precursor for further functionalization (e.g., conversion to hydrazides, tetrazoles, or nitramino derivatives) in propellant and explosive research programs.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery Libraries
Low-molecular-weight scaffold with hydrophilic character and high PSA, aligning with Rule of Three
Aqueous solubility, target binding assays, and fragment elaboration feasibility
Peripheral & Oral Bioavailability Programs
Negative logP and high PSA predict limited CNS penetration, favoring peripheral restriction
Permeability models (PAMPA, Caco-2), oral pharmacokinetic profiling
Novel IP Generation via 1,2,5-Oxadiazole Space
Underexplored furazan core with lower patent density compared to 1,2,4- and 1,3,4-regioisomers
Freedom-to-operate analysis, IP landscape review, and bioisostere validation
Energetic Materials Precursor Development
Furazan diester as compact, fully characterized precursor for high-nitrogen energetic derivatives
Thermal stability assessment, detonation performance characterization, and derivatization screening
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